KglA Retains MIC ≤0.25 μg/mL Against Rifampicin-Resistant Mycobacterium tuberculosis Clinical Isolates
Kanglemycin A demonstrates maintained potency against multidrug-resistant M. tuberculosis (MDR-MTB) clinical isolates that exhibit high-level resistance to rifampicin. While rifampicin MICs exceed 64 μg/mL against these resistant strains, KglA MICs remain ≤0.25 μg/mL [1]. The comparison includes Beijing lineage strains 1192/015 and 08/00483E. KglA also retains activity against rifampicin-resistant Gram-positive bacteria including Staphylococcus aureus .
| Evidence Dimension | Minimum inhibitory concentration (MIC) against rifampicin-resistant M. tuberculosis |
|---|---|
| Target Compound Data | MIC ≤0.25 μg/mL (KglA against MDR-MTB clinical isolates) |
| Comparator Or Baseline | MIC >64 μg/mL (rifampicin against same MDR-MTB clinical isolates) |
| Quantified Difference | ≥256-fold greater potency |
| Conditions | Broth microdilution susceptibility testing against M. tuberculosis Beijing strains 1192/015 and 08/00483E |
Why This Matters
This quantitative difference directly justifies procuring KglA over rifampicin for any research involving rifampicin-resistant M. tuberculosis strains.
- [1] Mosaei H, Molodtsov V, Kepplinger B, et al. Mode of Action of Kanglemycin A, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis. Mol Cell. 2018;72(2):263-274.e5. (See Figure S2 and Table S1 for MIC data) View Source
